3-Hydrazino-1,2,8,9-tetraazaphenalene hydrochloride
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Overview
Description
3-Hydrazino-1,2,8,9-tetraazaphenalene hydrochloride is a chemical compound with the molecular formula C9H8N6.ClH It is known for its unique structure, which includes a hydrazino group attached to a tetraazaphenalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazino-1,2,8,9-tetraazaphenalene hydrochloride typically involves the reaction of 1,2,8,9-tetraazaphenalene with hydrazine in the presence of hydrochloric acid . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-Hydrazino-1,2,8,9-tetraazaphenalene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and applications.
Reduction: Reduction reactions can convert the hydrazino group to other functional groups, potentially leading to new derivatives.
Substitution: The hydrazino group can be substituted with other groups under specific conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a wide range of substituted derivatives .
Scientific Research Applications
3-Hydrazino-1,2,8,9-tetraazaphenalene hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Hydrazino-1,2,8,9-tetraazaphenalene hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form bonds with various biological molecules, potentially leading to therapeutic effects. The exact pathways and targets are still under investigation, but its unique structure suggests it may interact with enzymes and receptors involved in cardiovascular function .
Comparison with Similar Compounds
Similar Compounds
3-Hydrazino-1,2,8,9-tetraazaphenalene: The parent compound without the hydrochloride group.
3-Hydrazino-1,2,8,9-tetraazaphenalene dihydrochloride: A similar compound with two hydrochloride groups.
Uniqueness
Its distinct structure sets it apart from other similar compounds and makes it a valuable subject of study in various scientific fields .
Properties
CAS No. |
23256-60-2 |
---|---|
Molecular Formula |
C9H9ClN6 |
Molecular Weight |
236.66 g/mol |
IUPAC Name |
2,3,11,12-tetrazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9(13),10-hexaen-4-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C9H8N6.ClH/c10-12-8-6-3-1-2-5-4-11-13-9(7(5)6)15-14-8;/h1-4H,10H2,(H,12,14)(H,13,15);1H |
InChI Key |
VALZOEBIKGZMBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=NN=C3NN=C2)NN.Cl |
Origin of Product |
United States |
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